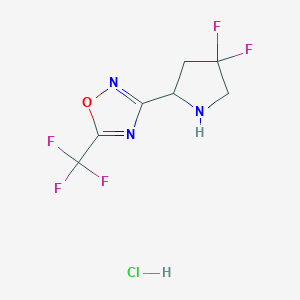

3-(4,4-Difluoropyrrolidin-2-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride

Description

3-(4,4-Difluoropyrrolidin-2-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidinyl ring substituted with difluoromethyl groups and a trifluoromethyl group attached to an oxadiazole ring.

Properties

IUPAC Name |

3-(4,4-difluoropyrrolidin-2-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F5N3O.ClH/c8-6(9)1-3(13-2-6)4-14-5(16-15-4)7(10,11)12;/h3,13H,1-2H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNRFJDCLOCJEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC1(F)F)C2=NOC(=N2)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,4-Difluoropyrrolidin-2-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride typically involves multiple steps, starting with the preparation of the pyrrolidinyl core. One common approach is the cyclization of appropriate precursors under acidic conditions. The difluoromethyl groups are introduced through halogen exchange reactions, while the trifluoromethyl group can be added using reagents like trifluoromethyltrimethylsilane.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its fluorinated groups can enhance its binding affinity and selectivity.

Medicine: In the medical field, this compound has potential applications as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism by which 3-(4,4-Difluoropyrrolidin-2-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride exerts its effects involves its interaction with specific molecular targets. The fluorinated groups enhance its binding affinity to these targets, leading to biological or chemical activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(4,4-Difluoropiperidin-2-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride

3-(4,4-Difluoropyrrolidin-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole hydrochloride

3-(4,4-Difluoropyrrolidin-2-yl)-5-(bromomethyl)-1,2,4-oxadiazole hydrochloride

Uniqueness: The uniqueness of 3-(4,4-Difluoropyrrolidin-2-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride lies in its specific combination of fluorinated groups, which can significantly impact its chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 3-(4,4-Difluoropyrrolidin-2-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride (CAS Number: 2097937-22-7) is a member of the oxadiazole family, which has garnered attention in drug discovery due to its diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

- Molecular Formula : C7H7ClF5N3O

- Molecular Weight : 201.59 g/mol

- CAS Number : 2097937-22-7

Anticancer Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 9.27 |

| CaCo-2 (Colon Adenocarcinoma) | 2.76 |

| H9c2 (Rat Heart Myoblast) | 1.143 |

These findings suggest that This compound may possess selective cytotoxicity towards certain tumor types, particularly in renal and ovarian cancers .

The biological mechanisms underlying the activity of oxadiazole compounds include:

- Inhibition of Enzymes : Compounds in this class have shown inhibitory effects on various enzymes such as:

- Human Deacetylase Sirtuin 2 (HDSirt2)

- Histone Deacetylase (HDAC)

- Carbonic Anhydrase (CA)

This inhibition can lead to altered cellular signaling pathways that contribute to cancer cell proliferation and survival .

Antimicrobial Properties

In addition to anticancer activity, oxadiazole derivatives have demonstrated antimicrobial properties. For instance, they exhibit efficacy against bacterial strains such as Mycobacterium tuberculosis, highlighting their potential as therapeutic agents for infectious diseases .

Study 1: Anticancer Efficacy

A study conducted on a series of oxadiazole derivatives including our compound revealed that modifications to the oxadiazole ring significantly enhanced their antiproliferative activity against a panel of human tumor cell lines. The most active derivative exhibited an IC50 value as low as 1.143 µM against renal cancer cells .

Study 2: Enzyme Inhibition Profile

Another research effort focused on the enzyme inhibition profile of oxadiazole derivatives. The study found that certain compounds showed potent inhibition against HDAC and CA, with implications for their use in cancer therapy and metabolic disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(4,4-Difluoropyrrolidin-2-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclization of precursor hydrazides with trifluoroacetonitrile derivatives. Key steps include:

- Using KCO as a base in polar aprotic solvents (e.g., DMF) to facilitate nucleophilic substitution .

- Optimizing reaction time and temperature (e.g., reflux at 80–100°C) to enhance yield and purity.

- Purification via recrystallization from chloroform/petroleum ether mixtures (1:2 v/v) to remove unreacted starting materials .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : , , and NMR to verify substituent positions and fluorination patterns.

- Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (e.g., Cl counterion detection).

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How should researchers handle stability and storage considerations for this compound?

- Methodology :

- Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the oxadiazole ring.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., via LC-MS monitoring) .

Advanced Research Questions

Q. How can computational methods (e.g., Multiwfn) elucidate the electronic properties of this compound for drug design?

- Methodology :

- Perform density functional theory (DFT) calculations to map electrostatic potential (ESP) surfaces, identifying nucleophilic/electrophilic regions .

- Use Multiwfn to analyze electron localization function (ELF) and bond order, correlating with reactivity in biological systems (e.g., enzyme binding) .

- Example: Compare ESP maps of fluorinated vs. non-fluorinated analogs to rationalize enhanced metabolic stability .

Q. What strategies are effective for resolving contradictions in biological activity data across different assay systems?

- Methodology :

- Triangulation : Validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability assays).

- Meta-analysis : Statistically compare IC values across studies to identify outliers (e.g., via ANOVA or Bayesian modeling) .

- Investigate assay-specific variables (e.g., serum protein binding in cell media) that may skew potency measurements .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the trifluoromethyl-oxadiazole scaffold?

- Methodology :

- Synthesize analogs with varied substituents (e.g., difluoropyrrolidine isomers, alternative heterocycles) .

- Test against target proteins (e.g., kinases, GPCRs) using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity.

- Correlate steric/electronic parameters (e.g., Hammett σ values) with activity trends to guide further modifications .

Q. What experimental approaches are recommended for studying the metabolic stability of this compound?

- Methodology :

- In vitro microsomal assays : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS/MS.

- Identify metabolites through fragmentation patterns (e.g., defluorination or oxadiazole ring cleavage) .

- Use deuterium labeling at metabolically labile sites (e.g., pyrrolidine C-H bonds) to confirm metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.